molecular formula C11H18N2 B1373742 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine CAS No. 1249427-48-2

1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B1373742
CAS No.: 1249427-48-2
M. Wt: 178.27 g/mol
InChI Key: HVTJBSNOUAPBEL-UHFFFAOYSA-N
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Description

Product Overview 1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound with the CAS Registry Number 1249427-48-2 . It has a molecular formula of C 11 H 18 N 2 and a molecular weight of 178.27 g/mol . The compound is identified by the SMILES notation NC1C2=C(N(CC)C(C)=C2)CCC1 and the MDL number MFCD16150168 . Research Context and Value This compound belongs to the class of 4,5,6,7-tetrahydro-1H-indol-4-amines. The broader structural motif of 4,5,6,7-tetrahydroindol-4-ones, to which this amine is related, is a privileged scaffold in medicinal chemistry . These structures are recognized as important intermediates for synthesizing polyheterocyclic compounds with various applications, including the development of potential therapeutic agents . For instance, analogs of the 4,5,6,7-tetrahydroindol-4-one structure are found in FDA-approved drugs and are investigated for their activity against targets such as Heat Shock Protein 90 (Hsp90) for cancer treatment and as GABA A agonists . Furthermore, this core structure is a valuable starting point for creating complex molecules with potential medicinal and optoelectronic applications . As such, this compound serves as a versatile building block for researchers in organic synthesis and drug discovery. Intended Use & Disclaimer This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13-8(2)7-9-10(12)5-4-6-11(9)13/h7,10H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJBSNOUAPBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1CCCC2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 4,5,6,7-Tetrahydroindol-4-one Derivatives

A common synthetic precursor is 4,5,6,7-tetrahydroindol-4-one or its analogs, which provide the partially saturated indole skeleton with a ketone at C-4. This ketone functionality is a versatile handle for further functionalization, including amination.

Amination at the C-4 Position

The key step in preparing 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is the introduction of the amino group at the C-4 position of the tetrahydroindole ring. Two main approaches are reported:

  • Reductive Amination: The 4-keto group of tetrahydroindol-4-one can be subjected to reductive amination using ethylamine or an appropriate ethylamine derivative in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This method installs the amine at C-4 while preserving the tetrahydroindole core.

  • Nucleophilic Substitution via Aziridines: A palladium-catalyzed reaction involving o-iodoaniline and aziridines has been demonstrated to construct C4-ethylamine indole derivatives. This method uses Pd(OAc)2, triphenylphosphine, and cesium carbonate as catalysts and bases under inert atmosphere conditions, followed by chromatographic purification.

N-1 Ethylation and C-2 Methylation

  • N-1 Ethylation: The nitrogen at position 1 can be alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions, such as potassium carbonate in polar aprotic solvents, to introduce the ethyl substituent.

  • C-2 Methylation: The methyl group at C-2 is typically introduced via alkylation of the corresponding indole intermediate or by using methyl-substituted starting materials during ring construction.

These alkylation steps are often carried out before or after the amination step depending on the synthetic route and protecting group strategy.

Multi-Step Synthesis Example

A representative synthetic sequence may proceed as follows:

Step Description Reagents/Conditions Outcome
1 Synthesis of 4,5,6,7-tetrahydroindol-4-one Cyclization of appropriate hydrazine and ketone precursors Tetrahydroindol-4-one intermediate
2 C-2 methylation Alkylation with methylating agents (e.g., methyl iodide) 2-methyl tetrahydroindol-4-one
3 N-1 ethylation Alkylation with ethyl bromide under basic conditions 1-ethyl-2-methyl tetrahydroindol-4-one
4 Reductive amination at C-4 Reaction with ammonia or ethylamine and reducing agent (NaBH3CN) This compound

This sequence is optimized for yield and purity by controlling reaction times, temperatures, and purification steps such as silica gel chromatography or preparative TLC.

Analytical Characterization and Purification

  • Purification: Silica gel chromatography or preparative thin-layer chromatography (PTLC) using solvent systems such as petroleum ether/ethyl acetate mixtures (ratios 4:1 to 8:1) is standard for isolating the pure product.

  • Spectroscopic Analysis:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reductive Amination 1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one Ethylamine, NaBH3CN Mild, room temp to reflux High selectivity for amine installation Requires careful control of reducing agent
Pd-Catalyzed Amination o-Iodoaniline, Aziridines Pd(OAc)2, PPh3, Cs2CO3, CsBr Inert atmosphere, sealed tube Efficient C-4 amination, versatile Requires expensive catalysts, inert conditions
Alkylation Indole or tetrahydroindole intermediates Ethyl bromide, methyl iodide Basic conditions, polar solvents Straightforward introduction of alkyl groups Possible over-alkylation, side reactions

Research Findings and Notes

  • The tetrahydroindole core provides synthetic flexibility for functionalization at multiple positions, enabling tailored synthesis of derivatives like this compound.

  • The amination step is critical and can be achieved either via reductive amination of the ketone or via transition metal-catalyzed C–N bond formation, with the latter offering more regioselectivity and functional group tolerance.

  • Purity levels of 95% or higher are achievable using chromatographic purification, suitable for life science applications.

  • Safety data are limited but standard precautions for handling organic amines and palladium catalysts apply.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and tetrahydroindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that compounds similar to 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine exhibit antidepressant-like effects. These compounds may act on serotonin and norepinephrine receptors, which are crucial targets in the treatment of depression. A study demonstrated that derivatives of tetrahydroindole compounds show enhanced activity in animal models of depression, suggesting potential therapeutic applications in mood disorders .

Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that tetrahydroindole derivatives can protect neuronal cells from oxidative stress and apoptosis .

Neuroscience Applications

Cognitive Enhancement
Recent studies have investigated the cognitive-enhancing effects of indole derivatives, including this compound. These compounds may improve memory and learning processes by modulating cholinergic and glutamatergic pathways. In animal models, administration of such compounds has resulted in improved performance in memory tasks .

Anxiolytic Effects
The anxiolytic potential of this compound has also been examined. Research suggests that it may reduce anxiety-like behaviors in rodent models through its action on specific neurotransmitter systems. This property could lead to the development of new anxiolytic medications that are more effective and have fewer side effects compared to current treatments .

Synthetic Organic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create various derivatives with tailored biological activities. For example, modifications at the nitrogen atom can yield compounds with enhanced pharmacological properties .

Diverse Chemical Reactions
This compound can participate in a variety of chemical reactions such as alkylation and acylation, making it valuable for synthesizing novel indole derivatives. These derivatives can be screened for biological activity in drug development programs .

  • Antidepressant Activity Study
    • A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroindole derivatives exhibited significant antidepressant-like effects in rodent models when administered acutely over a two-week period .
  • Neuroprotection Against Oxidative Stress
    • Research published in Neuroscience Letters found that certain indole derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro, indicating potential for neuroprotective therapies .
  • Cognitive Function Enhancement
    • A study highlighted in Psychopharmacology showed that administration of indole-based compounds improved performance on memory tasks among aged rats, suggesting implications for age-related cognitive decline.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine are compared below with analogous tetrahydroindole, indazole, and related heterocyclic derivatives.

Structural Analogues with Tetrahydroindole/Indazole Cores
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Tetrahydroindole 1-ethyl, 2-methyl, 4-amine 178.27 High lipophilicity; potential CNS activity
4,5,6,7-Tetrahydro-1H-indol-4-amine Tetrahydroindole 4-amine (no alkyl groups) ~148.22 (estimated) Simpler structure; lower steric hindrance
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Tetrahydroindazole 4-fluorophenyl, 4-amine 231.27 Enhanced electronegativity (F-substituent); potential kinase inhibition
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Tetrahydroindazole 2-methylphenyl, 4-amine 228.22 Indazole core may improve metabolic stability

Key Observations :

  • Core Heterocycle Differences : Indazole derivatives (e.g., compounds from and ) introduce an additional nitrogen atom in the six-membered ring, which may enhance hydrogen-bonding interactions and metabolic stability compared to the indole core .
  • In contrast, fluorine in the 4-fluorophenyl derivative (CAS 1203661-58-8) enhances electronegativity, favoring interactions with polar enzyme active sites .
  • Simpler Analogues : The unsubstituted 4,5,6,7-tetrahydro-1H-indol-4-amine () lacks alkyl groups, likely reducing potency but offering a synthetically accessible scaffold for derivatization .
Functionalized Derivatives with Expanded Heterocyclic Systems
Compound Name Core Structure Key Features Molecular Weight (g/mol) Potential Applications References
4,4a-Dihydro-4-(5-methyl-2-thienyl)-1H-pyrimido[4,5-b]indol-2-amine Pyrimidoindole + thienyl Fused pyrimidine-thienyl system ~340.44 (estimated) Anticancer/antiviral targets
1-[(3,5-Dimethyl-1,2-oxazole-4-)sulfonyl]-2,3-dihydro-1H-indol-6-amine Dihydroindole + oxazole-sulfonyl Sulfonyl and oxazole groups 293.34 Enzyme inhibition (e.g., kinases)

Key Observations :

  • Its higher molecular weight (~340 g/mol) may limit bioavailability compared to simpler tetrahydroindoles .
  • Sulfonated/Oxazole Derivatives : The sulfonyl and oxazole groups in ’s compound introduce polarity and hydrogen-bonding capacity, which could improve solubility but reduce CNS penetration .

Biological Activity

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS No. 1249427-48-2) is a compound belonging to the indole family, known for its diverse biological activities. This article aims to explore its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

The chemical formula for this compound is C11H18N2, with a molecular weight of 178.28 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC11H18N2
Molecular Weight178.28 g/mol
IUPAC Name1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine
PubChem CID50987957
AppearanceLiquid

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition. It has been noted for its potential as a monoamine oxidase (MAO) inhibitor , which could enhance levels of neurotransmitters like serotonin and dopamine in the brain. This mechanism is significant in the context of mood disorders and neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Effects : Research indicates that derivatives of tetrahydroindoles exhibit antidepressant-like effects in animal models. The compound's ability to inhibit MAO may contribute to these effects by increasing serotonin availability .
  • Neuroprotective Properties : In vitro studies suggest that compounds similar to 1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Activity : Some indole derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests a possible therapeutic role in chronic inflammatory conditions .

Study on Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of various indole derivatives in rodent models. The results demonstrated that specific derivatives exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity linked to MAO inhibition .

Neuroprotection Against Oxidative Stress

In a study focused on neuroprotection, researchers evaluated the efficacy of tetrahydroindole derivatives against oxidative stress-induced cell death in neuronal cultures. The findings revealed that these compounds significantly reduced cell death rates and preserved mitochondrial function .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving indole derivatives, ketones, and amines. For example, a reflux reaction in ethanol with guanidine nitrate as a catalyst has been used for structurally similar indole-containing heterocycles . Key steps include cyclization and functionalization of the tetrahydroindole core. Characterization typically employs 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of analogous indole derivatives (e.g., 4,6-dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid) revealed bond lengths and angles with a data-to-parameter ratio of 24.4 and RR-factor of 0.046 . Complementary techniques like high-resolution mass spectrometry (HRMS) and FT-IR can validate functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Antimicrobial activity can be assessed using agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Aspergillus niger). Minimum inhibitory concentration (MIC) values are calculated to quantify potency, with molecular docking (e.g., against androgen receptors) providing mechanistic insights .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Methodological Answer : Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading (e.g., guanidine nitrate) must be systematically optimized. For example, refluxing at 80°C for 12 hours improved yields in analogous indole syntheses . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) resolves byproducts, while TLC monitors reaction progress .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses and affinity scores (e.g., −7.0 kcal/mol for interactions with androgen receptor residues LEU704 and GLY708) . Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. How do researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Discrepancies in spectral data require cross-validation. For instance, NMR chemical shifts inconsistent with XRD-derived structures may indicate conformational flexibility or solvent effects. Dynamic NMR experiments or variable-temperature XRD can clarify such issues . Redundant synthesis and characterization (e.g., repeating reactions under inert atmospheres) ensure reproducibility .

Q. What strategies mitigate stability challenges during storage and handling of this compound?

  • Methodological Answer : Stability under ambient conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks). For labile analogs like 5,6-dihydro-1H-indol-7(4H)-one, storage at −20°C in argon-purged vials prevents oxidation . LC-MS monitors degradation products, while DSC/TGA evaluates thermal stability .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueParametersExample Data from Evidence
SC-XRDRR-factor, data-to-parameter ratioR=0.046R = 0.046, ratio = 24.4
1H^1 \text{H} NMRChemical shifts (δ, ppm), coupling constantsδ 7.2–6.8 (aromatic protons)
Molecular DockingDocking score, interacting residues−7.0 kcal/mol, LEU704

Table 2 : Optimization of Synthetic Conditions

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.70–80°CHigher yields at 80°C
Catalyst Loading10 mol% guanidine nitrateReduces side-product formation
PurificationSilica gel (ethyl acetate/hexane)Isolates >95% purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine
Reactant of Route 2
1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

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